N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide
Description
N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is a halogenated aromatic amide with the molecular formula C₈H₅BrF₃NO (molecular weight: 268.03 g/mol). The compound features a bromine atom and a trifluoromethyl group at the 2- and 5-positions of the phenyl ring, respectively, with a formamide functional group attached to the nitrogen.
Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEBIXIDWXUEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
While comprehensive data tables and case studies specifically focusing on the applications of "N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide" are not available in the provided search results, here's a summary of related chemical compounds and their applications in scientific research:
3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid This compound, with the chemical formula and CAS number 926227-44-3, contains a bromo and fluorine substituent on a phenyl ring, along with a formamide functional group attached to a propanoic acid backbone. It belongs to the class of amino acids and has potential applications in biochemical research, particularly in proteomics and pharmaceutical testing. The carboxylic acid group (-COOH) can undergo typical acid-base reactions, while the formamido group (-NHCHO) can participate in nucleophilic substitution reactions. The bromine atom may serve as a leaving group in various substitution reactions, allowing for further derivatization of the compound.
Patent 2650625 The invention relates to chemical compounds, compositions, and methods of making and using them . The invention additionally relates to compositions comprising the compounds, and methods of using the compounds and compositions for modulation of cellular pathways, for treatment or prevention of inflammatory diseases, for research, drug screening, and therapeutic applications .
(3-Bromo-5-(trifluoromethyl)phenyl)methanol Information regarding (3-Bromo-5-(trifluoromethyl)phenyl)methanol, including NMR, is available . A mixture of 172023-97-1-methanol (500 mg, 1.96 mmol), zinc cyanide (230 mg, 1.96 mmol) and tetrakis(triphenylphosphine) palladium (68 mg, 0.059 mmol) in DMF (2 ml) was heated by microwave at 160° C for 20 minutes .
Other Formamide Compounds:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the bromine atom can participate in halogen bonding. The formamide group can engage in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects : Bromine and trifluoromethyl groups enhance electrophilic character, favoring interactions with hydrophobic pockets in biological targets. However, bulky groups (e.g., phenylcyclopentyl) may compromise bioavailability .
Bioactivity Trends : Hydroxy and chloro substituents adjacent to the amide group (as in Compound 61) correlate with antitubercular activity, suggesting that hydrogen-bonding capabilities and electron withdrawal are critical for efficacy .
Structural Flexibility : Acetamide derivatives (e.g., CAS 25625-57-4) offer tunable electronic properties, which could be leveraged in drug design to optimize pharmacokinetics .
Biological Activity
N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₅BrF₃NO
- CAS Number : 1536478-90-6
- Molecular Weight : 168.03 g/mol
The presence of the trifluoromethyl group and bromine atom in the phenyl ring may influence the compound's interaction with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a series of thiazole derivatives with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the trifluoromethyl group can enhance anticancer activity through improved binding to target enzymes or receptors .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | A-549 | 5.0 | Moderate activity |
| Compound B | HCT-8 | 10.0 | Low activity |
| This compound | TBD | TBD | Potential for further study |
The specific IC50 values for this compound are yet to be determined but are anticipated based on its structural similarities to other active compounds.
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or modulation of signaling pathways. Compounds with similar structures have been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a crucial role in cancer progression and inflammation .
Structure-Activity Relationship (SAR)
The introduction of halogen atoms such as bromine and fluorine can significantly alter the biological activity of compounds. Studies indicate that:
- Fluorine Substitution : Enhances binding affinity to target receptors due to its electronegative nature, which can facilitate stronger interactions with proteins .
- Bromine Presence : May contribute to hydrophobic interactions, further stabilizing the compound-receptor complex.
Figure 1: SAR Analysis
SAR Analysis
Case Studies
- In Vivo Studies : A study involving similar trifluoromethyl-substituted compounds demonstrated their ability to restore insulin sensitivity in diabetic mouse models, indicating potential metabolic benefits alongside anticancer properties .
- Clinical Applications : Compounds with analogous structures have been investigated for their roles in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), showcasing the versatility of trifluoromethylated compounds in therapeutic settings .
Q & A
Q. What are the optimal synthetic routes for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves bromination and formylation steps. A representative procedure includes reacting precursors in methyl tert-butyl ether (MTBE) with 1N NaOH, followed by phase separation and purification . Optimizing reaction time, temperature (e.g., maintaining 0–5°C during bromination), and stoichiometry of reagents like NaBH₄ for reduction can improve yields. For intermediates, brominated aromatic compounds (e.g., 2-bromo-5-(trifluoromethyl)pyridine) require careful handling at 0–6°C to prevent decomposition . Key Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Bromination | Br₂, Fe catalyst, 0–5°C | Introduce bromo substituent |
| Formylation | HCOCl, DMF, RT | Attach formamide group |
| Purification | MTBE/NaOH phase separation | Isolate product |
Q. How do the bromo and trifluoromethyl substituents influence the compound's reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic aromatic substitution. The bromo group acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can quantify substituent effects on charge distribution . Key Table :
| Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|
| -CF₃ | Strongly electron-withdrawing | Reduces electrophilic attack |
| -Br | Moderate electron-withdrawing | Facilitates SNAr/Coupling |
Q. What are the key physicochemical properties of this compound, and how should they inform handling protocols?
- Methodological Answer : The compound is a pale-yellow liquid (MW: 254.05 g/mol) with stability challenges due to the bromo group. Storage at 2–8°C in amber vials under inert atmosphere is recommended to prevent degradation . Analytical characterization via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR can confirm purity. Key Table :
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 254.05 g/mol | Determines stoichiometry |
| Storage | 2–8°C, inert atmosphere | Prevents decomposition |
Advanced Research Questions
Q. How can this compound be utilized in antimicrobial agent design, and what structural features confer activity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving membrane penetration. Docking studies (e.g., AutoDock Vina) show binding to microbial targets like leucyl-tRNA synthetase. In vitro assays against Candida albicans (MIC: 32 µg/mL) and Aspergillus niger (MIC: 16 µg/mL) demonstrate structure-dependent activity . Key Table :
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| C. albicans | 32 | tRNA synthetase inhibition |
| A. niger | 16 | Cell wall disruption |
Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in antimycobacterial applications?
- Methodological Answer : SAR studies require synthesizing analogs (e.g., replacing Br with Cl or modifying the formamide group) and testing against Mycobacterium tuberculosis (e.g., microplate Alamar Blue assay). Comparative analysis of IC₅₀ values and LogP measurements reveals optimal hydrophobicity for membrane penetration . Key Table :
| Analog | Substituent | IC₅₀ (µM) | LogP |
|---|---|---|---|
| Parent (Br) | -Br, -CF₃ | 12.5 | 2.8 |
| Cl Derivative | -Cl, -CF₃ | 18.3 | 2.5 |
Q. What computational strategies predict this compound’s binding affinity to microbial targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and orbital interactions, while molecular docking (e.g., Schrödinger Suite) evaluates binding poses. Hybrid QM/MM simulations can refine predictions of interaction energies . Key Table :
| Method | Software | Output |
|---|---|---|
| DFT | Gaussian | HOMO-LUMO gap |
| Docking | AutoDock | Binding energy (kcal/mol) |
Q. How can researchers resolve contradictions in biological activity data across assay conditions?
- Methodological Answer : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate via orthogonal assays (e.g., time-kill kinetics vs. MIC). Statistical tools (e.g., ANOVA) identify significant variables (pH, inoculum size). Reproducibility is confirmed through inter-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
